1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Description
Properties
IUPAC Name |
1-ethyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6,10,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZJTXAGZYYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(CS1(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic status to the electrical activity of the cell membrane.
Mode of Action
This compound interacts with its targets by acting as an activator . It binds to the AMPA receptors and KATP channels, leading to their activation. This results in increased potassium efflux in the case of KATP channels, and increased sodium and calcium influx in the case of AMPA receptors.
Biochemical Pathways
The activation of AMPA receptors and KATP channels by this compound affects several biochemical pathways. The activation of AMPA receptors leads to an increase in intracellular calcium levels, which can affect various calcium-dependent signaling pathways. The activation of KATP channels leads to hyperpolarization of the cell membrane, which can affect various signaling pathways related to membrane potential.
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body.
Result of Action
The activation of AMPA receptors and KATP channels by this compound can have various molecular and cellular effects. For example, it can lead to changes in intracellular calcium levels, membrane potential, and various signaling pathways. These changes can have various effects on cell function, depending on the specific cell type and context.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and activity. In addition, the presence of other molecules in the environment can affect its binding to its targets and its subsequent effects.
Biochemical Analysis
Biochemical Properties
1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including KATP channels and AMPA receptors. The interaction with KATP channels, which are found in pancreatic endocrine tissue and vascular smooth muscle tissue, leads to the inhibition of insulin release from pancreatic B cells. Additionally, its interaction with AMPA receptors modulates synaptic transmission in the central nervous system.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with KATP channels affects insulin secretion in pancreatic cells, while its modulation of AMPA receptors impacts neuronal signaling. These interactions can lead to changes in cellular metabolism and gene expression, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a KATP channel activator, leading to the inhibition of insulin release from pancreatic B cells. Additionally, it modulates AMPA receptors, influencing synaptic transmission in neurons. These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of insulin secretion and neuronal signaling. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with KATP channels and AMPA receptors influences metabolic pathways related to insulin secretion and neuronal signaling. These interactions can lead to changes in metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific target sites to exert its activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with enzymes and receptors. These interactions are essential for the compound’s biochemical effects, as they determine its accessibility to target biomolecules.
Biological Activity
1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazine derivatives, characterized by a thiazine ring with hydroxy and sulfonyl functionalities. Its chemical structure can be represented as follows:
This structure is crucial in determining its interaction with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can modulate metabolic pathways.
- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various benzothiazine derivatives on monoamine oxidase (MAO) enzymes. The results showed that this compound exhibited significant inhibition with an IC50 value of 25 µM. This suggests its potential as a therapeutic agent for conditions involving MAO dysregulation.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound scavenged free radicals effectively. The half-maximal effective concentration (EC50) for antioxidant activity was determined to be 30 µM, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.
Case Study 3: Antimicrobial Efficacy
The antimicrobial properties were evaluated against several bacterial strains. It was found that the compound showed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. This highlights its potential application in developing new antimicrobial agents.
Research Findings
Recent research has focused on modifying the benzothiazine scaffold to enhance its biological activity. For instance, derivatives with additional functional groups have been synthesized and tested for improved efficacy against specific targets such as HIV integrase . The modifications aim to enhance interaction with biological macromolecules and increase selectivity towards desired pathways.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Potential
- Neuroprotective Effects
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of benzothiazine dioxides are highly dependent on substituents at positions 1 (N-alkylation) and 4 (hydroxy/hydrazone groups). Key comparisons include:
Key Structural and Functional Differences
N-Alkylation (Ethyl vs. However, bulkier substituents could sterically hinder binding to MAO active sites . In contrast, 1-methyl derivatives (e.g., 9e, 9h) exhibit optimized steric compatibility with MAO isoforms, as evidenced by their nanomolar IC50 values .
Position 4 Substituents (Hydroxy vs. Hydrazone):
- The 4-hydroxy group in the target compound could form hydrogen bonds similar to the hydrazone’s imine group in 9e/9h. However, hydrazone derivatives benefit from additional π-conjugation and halogen interactions (Cl/Br), which enhance MAO inhibition .
- Halogen substituents (e.g., Cl in 9e, Br in 9h) contribute to π-alkyl and halogen-bonding interactions with MAO residues, a feature absent in the hydroxy-substituted target compound .
Synthetic Pathways: The target compound’s synthesis likely involves condensation of 1-ethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide with hydroxylamine or similar reagents, analogous to methods used for 4-hydroxy-2-methyl derivatives (). In contrast, 1-methyl-4-hydrazono derivatives are synthesized via hydrazine-mediated condensation followed by reactions with heteroaryl aldehydes (e.g., 2-chloroquinoline-3-carbaldehydes) .
Physicochemical Properties
- Melting Points: 1-Methyl-4-hydrazono derivatives exhibit higher melting points (152–282°C) compared to 4-hydroxy-2-methyl analogs (198–199°C), reflecting differences in crystallinity and intermolecular H-bonding .
- Solubility: The 4-hydroxy group may improve aqueous solubility relative to hydrazone derivatives, which are more lipophilic due to extended π-systems .
Preparation Methods
Cyclization of Substituted Sulfonyl Derivatives
A widely used approach involves the intramolecular cyclization of N-substituted sulfonyl derivatives, particularly N-[(2-alkylsulfonyl)phenyl]amides or ethylenamines bearing electron-withdrawing groups. This method is effective for synthesizing 1,1-dioxo-4H-1,4-benzothiazines, including the target compound or its close analogs.
- Mechanism: The reaction typically proceeds via nucleophilic aromatic substitution where the sulfonyl group activates the ortho-position of the aromatic ring for intramolecular attack, leading to ring closure and formation of the benzothiazine dioxide core.
- Conditions: Strong bases such as potassium carbonate in the presence of crown ethers or silver nitrate catalysts are often required to facilitate the cyclization, especially when the leaving group is chlorine.
- Advantages: This method allows for high molecular diversity by varying substituents on the aromatic ring and at positions 2, 3, and 4 of the benzothiazine moiety.
- Limitations: The efficiency depends on the leaving group; ortho-chloroderivatives require harsher conditions compared to ortho-bromo or iodo analogs.
Oxidation of 4H-1,4-Benzothiazines
Oxidative methods convert 4H-1,4-benzothiazines into their corresponding 1,1-dioxo derivatives.
- Oxidizing Agents: Commonly used oxidants include dichromate or other chromium-based reagents.
- Process: The oxidation targets the sulfur atom in the thiazine ring, converting it into the sulfone (2,2-dioxide) form.
- Application: This method is often employed as a final step after the synthesis of the benzothiazine skeleton to obtain the 1,1-dioxide functionality.
Synthesis from Substituted Anilides and Sodium Methoxide
A general synthetic route involves the preparation of substituted anilides followed by heterocyclization in the presence of sodium methoxide.
- Procedure:
- A substituted amine (e.g., 2-aminobenzenesulfonyl chloride derivative) is reacted with triethylamine in dichloromethane at low temperatures (−5 to 0 °C) to form an anilide intermediate.
- This intermediate is then treated with sodium methoxide in anhydrous methanol and heated, promoting cyclization to the benzothiazine dioxide ring.
- After reaction completion, acidification and purification yield the target compound.
- Example: The synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ^6,1-benzothiazine-3-carboxylates follows this route, which can be adapted to prepare 1-ethyl substituted derivatives by appropriate choice of starting materials.
Gold-Catalyzed Thiazine Formation
Recent advances have demonstrated gold-catalyzed cyclization methods to form 1,3-thiazine and related heterocycles.
- Catalysts: Gold complexes such as [Au(NCMe)(JohnPhos)]SbF_6 have been used effectively.
- Reaction Conditions: Mild temperatures (~60 °C) and low catalyst loadings (1 mol %) in acetonitrile solvent.
- Outcome: High yields (up to 99%) of thiazine derivatives with good selectivity.
- Relevance: While this method is primarily reported for 1,3-thiazines, it provides a promising catalytic approach that could be adapted for the synthesis of benzothiazine dioxide derivatives.
Green and One-Pot Synthesis Approaches
Efforts toward environmentally friendly synthesis have led to solvent-free or aqueous methods using multi-component reactions.
- Example: The reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde and ammonium acetate in water at 80 °C yields thiazine derivatives efficiently.
- One-Pot Methods: Multi-component reactions catalyzed by ceric ammonium nitrate in polyethylene glycol 400 (PEG-400) have been reported for 1,3-thiazine derivatives.
- Advantages: These methods are cost-effective, reduce waste, and often provide good to excellent yields.
- Potential Adaptation: Although these examples focus on 1,3-thiazines, similar green protocols could be developed for the benzothiazine dioxide scaffold.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Cyclization of N-substituted sulfonyl derivatives | Strong bases (K2CO3, silver nitrate), ortho-halogenated precursors | High molecular diversity | Requires strong bases, leaving group dependent | Moderate to High (varies) |
| Oxidation of 4H-1,4-benzothiazines | Dichromate or chromium-based oxidants | Straightforward oxidation step | Use of toxic oxidants | High |
| Anilide intermediate cyclization | Triethylamine, sodium methoxide, low temperature | Well-established, adaptable | Multi-step, requires purification | Moderate to High |
| Gold-catalyzed cyclization | Gold catalyst [Au(NCMe)(JohnPhos)]SbF_6, MeCN, 60 °C | High yield, mild conditions | Catalyst cost | Up to 99 |
| Green one-pot synthesis | Ammonium acetate, PEG-400, ceric ammonium nitrate catalyst | Environmentally friendly, simple | Mostly demonstrated for 1,3-thiazines | Moderate to High |
Research Findings and Notes
- The cyclization approach using substituted sulfonyl precursors is favored for its versatility in modifying the benzothiazine core, which is crucial for tuning biological activity.
- Oxidation steps are necessary to achieve the sulfone (2,2-dioxide) functionality, which imparts stability and biological relevance.
- Catalytic methods, especially gold-catalyzed cyclizations, represent a modern and efficient synthetic strategy, though currently more explored for related thiazine systems.
- Green chemistry approaches are gaining traction, with solvent-free and aqueous media syntheses showing promise for scalability and sustainability.
- The choice of method depends on the desired substitution pattern, available starting materials, and the need for stereochemical control.
Q & A
Q. Advanced Research Focus
- Reactor simulation : COMSOL Multiphysics models heat transfer and fluid dynamics in continuous-flow systems, reducing experimental trial-and-error for scale-up .
- DFT calculations : Predict electronic properties (e.g., frontier molecular orbitals) to rationalize reactivity patterns. For example, used crystallographic data to validate DFT-predicted Z-configurations in hydrazone derivatives .
- AI-driven optimization : Machine learning algorithms can correlate reaction variables (e.g., solvent polarity, catalyst type) with yield trends from historical data .
What strategies address contradictions in biological activity data for benzothiazine derivatives across studies?
Q. Advanced Research Focus
- Meta-analysis : Aggregate data from multiple studies (e.g., monoamine oxidase inhibition in ) to identify outliers caused by assay variability (e.g., enzyme source, pH conditions) .
- Structure-activity relationship (SAR) modeling : Use molecular descriptors (e.g., Hammett σ values for substituents) to isolate electronic or steric effects. shows that 2-chloroquinoline substituents enhance MAO-B inhibition by 30% compared to methyl groups .
- Control standardization : Replicate experiments under identical conditions (e.g., solvent-free synthesis in ) to isolate compound-specific effects .
How do reaction mechanisms for benzothiazine ring formation differ under acidic vs. basic conditions?
Q. Advanced Research Focus
- Acidic conditions : Promote electrophilic substitution, as seen in , where chlorination proceeds via radical intermediates stabilized by benzoyl peroxide .
- Basic conditions : Facilitate nucleophilic attacks, such as the condensation of hydrazones with aldehydes in , where orthophosphoric acid accelerates imine formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, while ethanol favors SN1 mechanisms due to carbocation stabilization .
What factorial design approaches are optimal for studying multifactorial dependencies in benzothiazine synthesis?
Q. Advanced Research Focus
- Full factorial design : Evaluates all combinations of variables (e.g., temperature, catalyst concentration) but requires extensive resources.
- Fractional factorial design : Reduces experimental runs by aliasing higher-order interactions, suitable for preliminary screening .
- Response surface methodology (RSM) : Models non-linear relationships, as applied in for enzyme-etching optimization, achieving 95% confidence intervals for yield predictions .
How can green chemistry principles be integrated into benzothiazine derivative synthesis?
Q. Advanced Research Focus
- Solvent reduction : highlights solvent-free syntheses, eliminating purification steps and reducing waste .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported H₃PO₄) can be reused for multiple cycles without activity loss.
- Energy efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in for hydrazone formation .
What are the challenges in scaling up benzothiazine synthesis from lab to pilot plant?
Q. Advanced Research Focus
- Heat management : Exothermic reactions (e.g., chlorination in ) require jacketed reactors to prevent thermal runaway .
- Mass transfer limitations : Stirred-tank reactors with high shear rates improve mixing for heterogeneous systems (e.g., solid catalysts).
- Process control : Real-time PAT (process analytical technology) monitors critical quality attributes (e.g., pH, particle size) to maintain consistency .
How do substituents on the benzothiazine core influence pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : LogP values increase with alkyl or aryl groups (e.g., ethyl in enhances blood-brain barrier penetration) .
- Metabolic stability : Electron-withdrawing groups (e.g., -Cl in ) reduce CYP450-mediated oxidation, prolonging half-life .
- Solubility : Polar groups (e.g., -OH in the title compound) improve aqueous solubility but may require prodrug strategies for oral bioavailability.
What advanced characterization techniques resolve ambiguities in benzothiazine tautomerism?
Q. Advanced Research Focus
- Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol forms) via temperature-dependent chemical shift changes.
- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of sulfur (S=O vs. S-O) in the 1,2-thiazine ring .
- Time-resolved IR : Captures transient intermediates during tautomerization with millisecond resolution.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
